Lithocholoyl-CoA

Enzyme Kinetics Secondary Bile Acid Metabolism BaiA Isoform Specificity

Lithocholoyl-CoA (Lithocholyl-coenzyme A, CAS 60731-53-5) is a CoA thioester derivative of the secondary bile acid lithocholic acid (LCA). With a molecular formula of C45H74N7O18P3S and a molecular weight of 1126.09 Da, it functions as the obligate activated intermediate for LCA conjugation and subsequent metabolic transformations in both mammalian and gut microbial systems.

Molecular Formula C45H70N7O18P3S-4
Molecular Weight 1122.1 g/mol
Cat. No. B15551988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithocholoyl-CoA
Molecular FormulaC45H70N7O18P3S-4
Molecular Weight1122.1 g/mol
Structural Identifiers
InChIInChI=1S/C45H74N7O18P3S/c1-25(29-9-10-30-28-8-7-26-20-27(53)12-15-44(26,4)31(28)13-16-45(29,30)5)6-11-34(55)74-19-18-47-33(54)14-17-48-41(58)38(57)43(2,3)22-67-73(64,65)70-72(62,63)66-21-32-37(69-71(59,60)61)36(56)42(68-32)52-24-51-35-39(46)49-23-50-40(35)52/h23-32,36-38,42,53,56-57H,6-22H2,1-5H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/p-4/t25-,26-,27-,28+,29-,30+,31+,32-,36-,37-,38+,42-,44+,45-/m1/s1
InChIKeyMHVCMYOMCROIEL-FYYKUXHTSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Lithocholoyl-CoA (CAS 60731-53-5) for Secondary Bile Acid Metabolism & Gut Microbiome Research


Lithocholoyl-CoA (Lithocholyl-coenzyme A, CAS 60731-53-5) is a CoA thioester derivative of the secondary bile acid lithocholic acid (LCA) [1]. With a molecular formula of C45H74N7O18P3S and a molecular weight of 1126.09 Da, it functions as the obligate activated intermediate for LCA conjugation and subsequent metabolic transformations in both mammalian and gut microbial systems [2]. In the liver, it is formed by bile acid-CoA ligase (EC 6.2.1.7) as the essential first step in amino acid conjugation; in the gut microbiome, it serves as a central substrate for the 7α-dehydroxylation pathway catalyzed by Clostridium scindens enzymes, including BaiA (EC 1.1.1.395), BaiF/BaiK (EC 2.8.3.25), and BaiE [3]. Its thioester bond energetics (~34 kJ/mol) make it the active form for all downstream conjugation and redox reactions, distinguishing it fundamentally from the unconjugated parent acid.

Why Lithocholoyl-CoA Cannot Be Replaced by Choloyl-CoA or Chenodeoxycholoyl-CoA in Critical Assays


Despite structural similarity among bile acid-CoA thioesters, substitution with choloyl-CoA (derived from cholic acid) or chenodeoxycholoyl-CoA (derived from chenodeoxycholic acid) is not biochemically equivalent and introduces quantifiable error in enzyme kinetics, pathway reconstruction, and inhibitor screening. Lithocholoyl-CoA exhibits isoform-specific enzyme discrimination: BaiF acts on lithocholoyl-CoA and deoxycholoyl-CoA, while BaiK acts only on the latter [1]. Furthermore, relative conjugation rates with glycine follow a distinct hierarchy (deoxycholyl-CoA > cholyl-CoA > lithocholyl-CoA > chenodeoxycholyl-CoA) that cannot be predicted from unconjugated acid potency [2]. In 3α-hydroxy bile acid-CoA-ester 3-dehydrogenase (BaiA) assays, while activity with multiple CoA substrates is described as 'similar,' the catalytic efficiency (kcat/KM) varies by isoform, with BaiA1 exhibiting 3.3-fold higher specificity constant for lithocholoyl-CoA compared to BaiA2 [3]. These differences render any unverified substitution a source of systematic experimental variability that compromises data reproducibility.

Quantitative Comparative Evidence for Lithocholoyl-CoA Procurement Decisions


Kinetic Discrimination: BaiA1 Exhibits 3.3-Fold Higher Catalytic Efficiency for Lithocholoyl-CoA than BaiA2

In steady-state kinetic assays with 3α-hydroxy bile acid-CoA-ester 3-dehydrogenase (BaiA, EC 1.1.1.395) from Clostridium scindens, lithocholoyl-CoA demonstrates isoform-dependent catalytic efficiency. The BaiA1 isoform processes lithocholoyl-CoA with a specificity constant (kcat/KM) of 33.3 mM⁻¹s⁻¹, which is 3.3-fold higher than the 10.18 mM⁻¹s⁻¹ observed with BaiA2 under identical conditions (pH 8.7, 37°C) [1]. This isoform-specific differential is not observed for NAD⁺ as cosubstrate, where BaiA2 (13.17 mM⁻¹s⁻¹) and BaiA1 (17.7 mM⁻¹s⁻¹) show only a 1.3-fold difference [2]. The data demonstrate that lithocholoyl-CoA is not a functionally interchangeable substrate across BaiA isoforms and must be specifically selected when isoform discrimination is an experimental variable.

Enzyme Kinetics Secondary Bile Acid Metabolism BaiA Isoform Specificity

Conjugation Hierarchy: Lithocholyl-CoA Ranks Third Among Four Bile Acid-CoA Derivatives in BAAT-Mediated Glycine Conjugation

Bile acid-CoA:glycine/taurine N-acyltransferase (BAAT, EC 2.3.1.65) from bovine liver exhibits a clear and quantifiable hierarchy of substrate preference when assessed by relative conjugation rate. The rank order is: deoxycholyl-CoA > cholyl-CoA > lithocholyl-CoA > chenodeoxycholyl-CoA [1]. The more common analog, chenodeoxycholoyl-CoA, is described as a 'surprisingly inefficient substrate' relative to others in the class [2]. Lithocholyl-CoA occupies a distinct intermediate position that cannot be assumed or extrapolated from the behavior of cholyl-CoA (the most commonly available reference standard). This quantitative ordering demonstrates that each bile acid-CoA thioester possesses unique steric and electronic determinants of BAAT active site recognition, making direct substitution scientifically unsound.

Bile Acid Conjugation BAAT Enzyme Substrate Specificity

Enzyme Isoform Discrimination: BaiF Accepts Lithocholoyl-CoA as a CoA Donor; BaiK Does Not

In the 7α-dehydroxylation pathway of Clostridium scindens, the terminal CoA-transferase reaction is catalyzed by two distinct gene products: BaiF and BaiK. BaiF accepts both lithocholoyl-CoA and deoxycholoyl-CoA as CoA donors, whereas BaiK acts exclusively on deoxycholoyl-CoA and fails to utilize lithocholoyl-CoA as a substrate [1]. This represents a binary discrimination event: lithocholoyl-CoA activity distinguishes BaiF from BaiK function. Relative activity data from BRENDA indicates that lithocholoyl-CoA + cholate proceeds at 92% of the rate observed with deoxycholoyl-CoA + cholate, and lithocholoyl-CoA + allocholate proceeds at 100% of the activity with cholate as acceptor [2]. This donor-acceptor specificity matrix provides a unique biochemical fingerprint for pathway reconstruction.

CoA Transferase BaiF/BaiK Substrate Specificity Gut Microbiome

Comparative KM Values: Lithocholoyl-CoA Binding Affinity for BaiA2 (18 μM) vs BaiA1 (22 μM)

Steady-state kinetic analysis of 3α-hydroxy bile acid-CoA-ester 3-dehydrogenase (BaiA) isoforms reveals measurable differences in substrate binding affinity for lithocholoyl-CoA. The KM value for BaiA2 is 0.018 mM (18 μM), while BaiA1 exhibits a KM of 0.022 mM (22 μM) under identical conditions (pH 8.7, 37°C) [1]. This 1.2-fold difference in apparent binding affinity, though modest, is reproducible and isoform-specific. For comparison, the KM for NAD⁺ with BaiA2 is 0.0067 mM (6.7 μM), indicating that lithocholoyl-CoA binding is the rate-limiting step under physiological conditions [2]. These KM values provide essential parameters for designing saturation kinetics experiments, calculating free energy changes, and developing coupled enzyme assays.

Enzyme Kinetics Michaelis-Menten BaiA Isoforms Binding Affinity

Recommended Applications of Lithocholoyl-CoA Based on Quantitative Evidence


Enzymatic Assays Requiring BaiA Isoform Discrimination

Use lithocholoyl-CoA as the substrate in spectrophotometric assays (λ = 340 nm for NADH formation) with purified BaiA1 and BaiA2 enzymes to quantify isoform-specific activity. The 3.3-fold difference in kcat/KM (33.3 vs 10.18 mM⁻¹s⁻¹) provides a robust dynamic range for distinguishing isoform contributions in mixed samples or bacterial lysates [1]. This application is critical for laboratories studying Clostridium scindens metabolism or developing isoform-selective inhibitors.

BAAT Conjugation Assays and Inhibitor Screening

Employ lithocholoyl-CoA in BAAT (EC 2.3.1.65) activity assays with glycine or taurine as amino acid acceptors. Given its intermediate conjugation rate relative to other bile acid-CoA derivatives, lithocholoyl-CoA serves as an ideal reference substrate for establishing structure-activity relationships (SAR) and evaluating potential BAAT inhibitors [2]. Substitution with cholyl-CoA would yield artificially high baseline activity, compromising inhibitor potency calculations.

Functional Characterization of BaiF vs BaiK in Gut Microbiome Studies

Utilize lithocholoyl-CoA in CoA-transferase assays (EC 2.8.3.25) to positively identify BaiF activity while confirming the absence of BaiK activity in recombinant enzyme preparations or bacterial cell extracts. The binary discrimination (BaiF: active; BaiK: inactive) provides a definitive biochemical marker for functional gene annotation and pathway reconstruction in metagenomic studies [3].

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